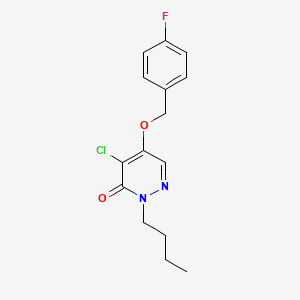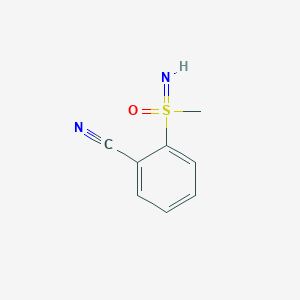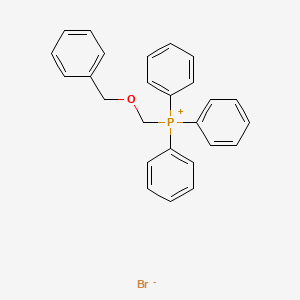
5,6-Dimethyloctahydro-5,8-methanoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyloctahydro-5,8-methanoindolizine is a heterocyclic organic compound with the molecular formula C11H19N. It is known for its unique structure, which includes a fused ring system that incorporates both indolizine and methanoindolizine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyloctahydro-5,8-methanoindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diene or dienophile in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyloctahydro-5,8-methanoindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potentially useful properties .
Scientific Research Applications
5,6-Dimethyloctahydro-5,8-methanoindolizine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5,6-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dimethyloctahydro-5,8-methanoindolizine include:
- 1,4-Methano-2H-quinolizine, octahydro-7-methyl
- 5,8-Methano-1H-pyrrolo[1,2-a]azepine, octahydro-5-methyl
- 1,4-Methanopyrido[1,2-a]azepine, decahydro
- 5,8-Methanoindolizine, octahydro-2,6-dimethyl
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1,9-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-8-6-9-7-11(8,2)12-5-3-4-10(9)12/h8-10H,3-7H2,1-2H3 |
InChI Key |
YXQFBSYLICIPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1(N3C2CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
